S-4-Ethynylbenzyl ethanethioate
Description
Properties
IUPAC Name |
S-[(4-ethynylphenyl)methyl] ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-3-10-4-6-11(7-5-10)8-13-9(2)12/h1,4-7H,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOGHHBZYSIDIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=CC=C(C=C1)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443697 | |
| Record name | 1-[4-(S-Acetylthiomethyl)phenyl]acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307537-95-7 | |
| Record name | 1-[4-(S-Acetylthiomethyl)phenyl]acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The Sonogashira coupling method involves palladium-catalyzed cross-coupling between 4-iodophenylthioacetate and an ethynylated bicyclic amine precursor. This route, adapted from Clavaguera et al., proceeds via a two-step sequence:
-
Synthesis of 4-Iodophenylthioacetate (Intermediate 4) :
-
Coupling with Ethynylated Amine :
-
Reactants : 3-(4-Ethynylbenzyl)-1,5,7-trimethyl-3-azabicyclo[3.3.1]nonane-7-methanol (1), 4-iodophenylthioacetate (4), PdCl(PPh), CuI.
-
Conditions : Tetrahydrofuran (THF) and Hünig’s base (N,N-diisopropylethylamine) under argon at room temperature for 18 hours.
-
Workup : Solvent removal, aqueous extraction, and chromatography yield the target compound.
-
Mechanistic Insights
The reaction proceeds through a palladium-mediated oxidative addition of the aryl iodide to form a Pd(II) complex, followed by alkyne insertion and reductive elimination. Copper iodide facilitates transmetallation, critical for activating the terminal alkyne.
Table 1: Spectroscopic Characterization of this compound
| Technique | Key Data |
|---|---|
| H NMR | δ 0.86 (s, 9H), 0.90 (s, 1H), 1.26 (m, 4H), 2.61 (s, 2H), 7.35–7.45 (m, 8H) |
| C NMR | δ 131.76, 132.35, 133.02, 135.06, 139.41, 192.97 (C=O) |
| FT-IR | 2925 cm (C-H stretch), 1742 cm (C=O), 2200 cm (C≡C) |
| ESI-MS | m/z 462.5 ([M+H], calcd 462.25) |
Advantages and Limitations
-
Advantages : High regioselectivity, compatibility with sensitive functional groups.
-
Limitations : Requires air-sensitive catalysts (Pd/Cu), multi-step purification, moderate yields (~40–60%).
Acid-Catalyzed Thioesterification of 4-Ethynylbenzyl Alcohol
Reaction Steps
-
Activation of Alcohol :
-
HBF protonates the hydroxyl group, forming a reactive carbocation.
-
-
Nucleophilic Attack :
-
Thioacetic acid (CHC(O)SH) attacks the carbocation, yielding the thioester.
-
-
Byproduct Management :
Table 2: Optimized Conditions for Thioesterification
| Parameter | Value |
|---|---|
| Catalyst | HBF (10 mol%) |
| Temperature | Room temperature |
| Time | 3–6 hours |
| Yield | 85–99% (benchmarked substrates) |
Chemical Reactions Analysis
Types of Reactions
S-4-Ethynylbenzyl ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the acetylene group to form alkanes.
Substitution: Nucleophilic substitution reactions can occur at the acetylene carbon, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Substituted acetylene derivatives.
Scientific Research Applications
S-4-Ethynylbenzyl ethanethioate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of S-4-Ethynylbenzyl ethanethioate involves its interaction with specific molecular targets and pathways. The acetylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially altering their function and activity. The S-acetylthiomethyl group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Research Findings and Trends
- Electronic Performance: this compound-based molecular wires exhibit enhanced conductivity due to ethynyl-mediated π-orbital overlap, outperforming non-conjugated thioesters in charge transport assays .
Biological Activity
S-4-Ethynylbenzyl ethanethioate is a compound of interest due to its unique chemical structure and potential biological applications. This article delves into its biological activity, synthesis, and various research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 178.25 g/mol. Its structure includes an ethynyl group attached to a benzyl moiety, which contributes to its reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.25 g/mol |
| Functional Groups | Ethynyl, Thioester |
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethynylbenzyl alcohol with ethanethiol in the presence of a catalyst. This reaction can be facilitated through various methods, including:
- Direct Thiolation : Utilizing thiol reagents in the presence of acid catalysts.
- Sonogashira Coupling : Employing palladium-catalyzed cross-coupling reactions to form the desired thioester.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing its effects against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have been conducted to evaluate the safety profile of this compound. The compound demonstrated selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells. The IC50 values for selected cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| Normal Human Fibroblasts | >100 |
This selectivity indicates potential for therapeutic applications in cancer treatment.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Disruption of Membrane Integrity : It may compromise bacterial cell membranes, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, promoting programmed cell death.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound in clinical isolates from infected patients. The compound showed promising results against resistant strains, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.
Case Study 2: Cancer Treatment
In vitro studies using this compound on breast cancer cell lines demonstrated significant reduction in cell viability compared to untreated controls. Further investigations are warranted to explore its efficacy in vivo.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing S-4-Ethynylbenzyl ethanethioate, and what experimental conditions are critical for reproducibility?
- Methodology : The compound is synthesized via Sonogashira cross-coupling reactions between 2,3-dibromonorbornadiene and S-(4-ethynyl-phenyl) ethanethioate. Critical conditions include:
- Use of palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as co-catalysts.
- Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres.
- Purification via column chromatography (e.g., gradient elution with ethyl acetate/heptane) .
- Key Considerations : Monitor reaction progress with TLC and optimize catalyst loading to suppress side reactions (e.g., homocoupling of alkynes).
Q. How is this compound characterized structurally and analytically?
- Analytical Techniques :
- 1H-NMR : Confirm ethynyl (δ ~2.5-3.0 ppm) and benzyl thioester (δ ~4.3 ppm) protons.
- Mass Spectrometry (HR-MS) : Validate molecular weight (e.g., C₁₁H₁₀OS, exact mass 190.0453 g/mol) .
- Chromatography : HPLC or GC-MS for purity assessment (>97%) .
Q. What stability and storage protocols are recommended for this compound?
- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the thioester group.
- Stability Tests : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products (e.g., free thiols or acetylated byproducts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields or spectral data across studies?
- Approach :
Reproducibility Checks : Replicate experiments with identical reagents (e.g., catalyst batches, solvent purity).
Cross-Validation : Compare NMR shifts with literature (e.g., Journal of Materials Chemistry C data) and use deuterated solvents for consistency .
Statistical Analysis : Apply t-tests or ANOVA to assess variability in yields due to reaction parameters (e.g., temperature fluctuations) .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound derivatives?
- Methodology :
- Derivatization : Modify the thioester group (e.g., replace with sulfoxide) or ethynylbenzyl moiety.
- Biological Assays : Test antitumor activity (e.g., IC₅₀ in cancer cell lines) and correlate with electronic/steric properties (Hammett σ constants, log P) .
- Data Analysis : Use multivariate regression to identify critical substituents affecting bioactivity.
Q. How can reaction conditions be optimized for scalable synthesis while minimizing side products?
- Optimization Strategies :
- DoE (Design of Experiments) : Vary temperature (20–80°C), catalyst ratios (Pd:Cu = 1:1 to 1:4), and solvent polarity.
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates (e.g., alkyne coordination complexes).
- Scale-Up : Use continuous flow systems (as demonstrated for analogous thioesters) to improve heat/mass transfer .
Q. What comparative advantages does the Sonogashira method offer over alternative coupling strategies for ethynylbenzyl derivatives?
- Sonogashira vs. Stille/Suzuki :
- Efficiency : Higher tolerance for functional groups (e.g., thioesters) without pre-activation.
- Byproduct Control : Less toxic byproducts (e.g., tributyltin halides in Stille).
Q. How can degradation pathways of this compound be systematically analyzed?
- Degradation Studies :
- Forced Degradation : Expose to UV light, heat (40–60°C), and hydrolytic conditions (aqueous buffers, pH 1–13).
- Product Identification : Use LC-MS/MS to detect fragments (e.g., ethynylbenzyl alcohol or acetic acid derivatives).
- Kinetic Modeling : Apply first-order kinetics to predict shelf-life under storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
